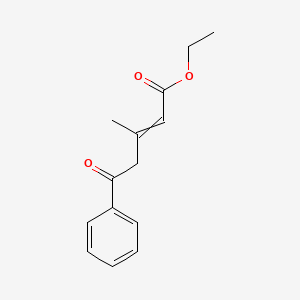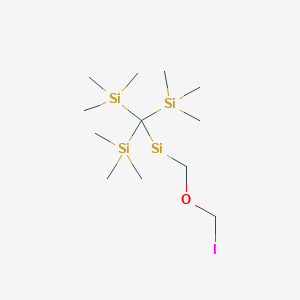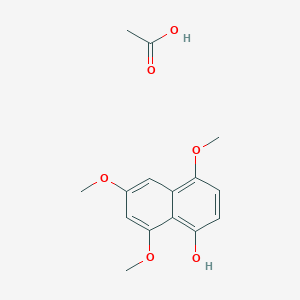
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound is characterized by the presence of three methoxy groups at positions 4, 6, and 8 on the naphthalene ring, along with a hydroxyl group at position 1 and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,8-trimethoxynaphthalen-1-ol typically involves the following steps:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Hydroxylation: Introduction of a hydroxyl group at position 1. This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Acetylation: Introduction of the acetic acid moiety. This can be achieved through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;4,6,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS and reduce oxidative stress.
類似化合物との比較
Similar Compounds
4,6,8-Trimethoxynaphthalene: Lacks the hydroxyl and acetic acid groups.
1-Hydroxy-4,6,8-trimethoxynaphthalene: Lacks the acetic acid group.
Acetic acid;1-hydroxy-2,3,5-trimethoxynaphthalene: Different positions of methoxy groups.
Uniqueness
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83662-37-7 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.30 g/mol |
IUPAC名 |
acetic acid;4,6,8-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O4.C2H4O2/c1-15-8-6-9-11(16-2)5-4-10(14)13(9)12(7-8)17-3;1-2(3)4/h4-7,14H,1-3H3;1H3,(H,3,4) |
InChIキー |
CZAILJLTMQKZSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=C2C=C(C=C(C2=C(C=C1)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


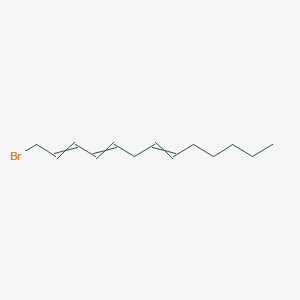
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
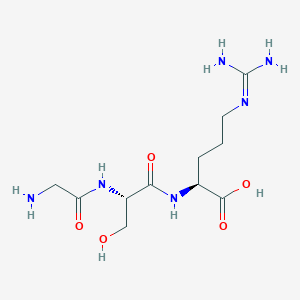


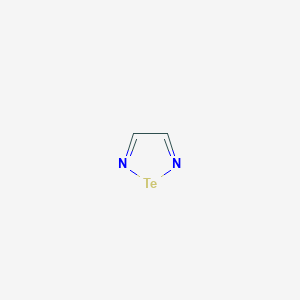
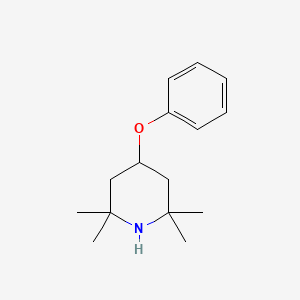
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

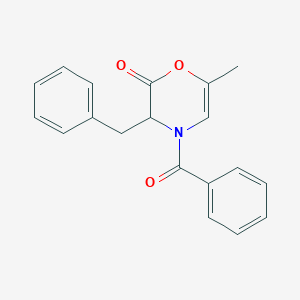
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
